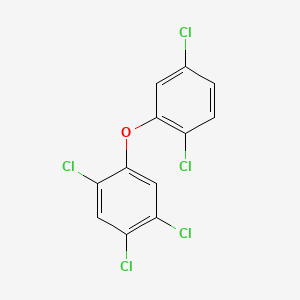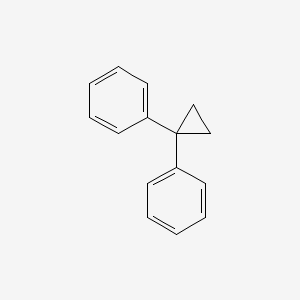
2,2',4,5,5'-Pentachlorodiphenyl ether
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’,4,5,5’-Pentachlorodiphenyl ether is a chlorinated diphenyl ether, a class of compounds known for their stability and persistence in the environment. These compounds are often used in industrial applications due to their chemical properties, such as resistance to degradation and high thermal stability .
Méthodes De Préparation
The synthesis of 2,2’,4,5,5’-Pentachlorodiphenyl ether typically involves the chlorination of diphenyl ether. This process can be carried out using various chlorinating agents under controlled conditions to achieve the desired level of chlorination. Industrial production methods often involve the use of chlorinated solvents and catalysts to enhance the efficiency of the reaction .
Analyse Des Réactions Chimiques
2,2’,4,5,5’-Pentachlorodiphenyl ether undergoes several types of chemical reactions, including:
Oxidation: This reaction can be carried out using strong oxidizing agents, leading to the formation of hydroxylated products.
Reduction: Reduction reactions typically involve the use of reducing agents such as hydrogen gas or metal hydrides, resulting in the dechlorination of the compound.
Substitution: Halogen substitution reactions can occur under specific conditions, where chlorine atoms are replaced by other functional groups.
Applications De Recherche Scientifique
2,2’,4,5,5’-Pentachlorodiphenyl ether has several applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of chlorinated aromatic ethers in various chemical reactions.
Biology: Research on its metabolism and excretion in biological systems helps understand its environmental impact and potential health risks.
Medicine: Studies on its toxicological effects contribute to the development of safety guidelines for handling and exposure.
Industry: Its stability and resistance to degradation make it useful in the production of flame retardants and other industrial chemicals
Mécanisme D'action
The mechanism of action of 2,2’,4,5,5’-Pentachlorodiphenyl ether involves its interaction with biological membranes and enzymes. It can induce oxidative stress and disrupt cellular functions by interfering with enzyme activity and membrane integrity. The compound’s persistence in biological systems is due to its resistance to metabolic breakdown, leading to its accumulation in tissues .
Comparaison Avec Des Composés Similaires
2,2’,4,5,5’-Pentachlorodiphenyl ether is compared with other chlorinated diphenyl ethers, such as:
- 2,2’,4,4’,5-Pentachlorodiphenyl ether
- 2,2’,4,4’,6-Pentachlorodiphenyl ether
These compounds share similar chemical structures but differ in the position and number of chlorine atoms. The unique arrangement of chlorine atoms in 2,2’,4,5,5’-Pentachlorodiphenyl ether contributes to its specific chemical and biological properties .
Propriétés
Numéro CAS |
131138-21-1 |
|---|---|
Formule moléculaire |
C12H5Cl5O |
Poids moléculaire |
342.4 g/mol |
Nom IUPAC |
1,2,4-trichloro-5-(2,5-dichlorophenoxy)benzene |
InChI |
InChI=1S/C12H5Cl5O/c13-6-1-2-7(14)11(3-6)18-12-5-9(16)8(15)4-10(12)17/h1-5H |
Clé InChI |
MKIAKZAWONVRFF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1Cl)OC2=CC(=C(C=C2Cl)Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(E)-(4-Aminophenyl)diazenyl]-2,5-dimethoxyaniline](/img/structure/B13744590.png)













